molecular formula C17H14N2O B11998575 N-benzylquinoline-2-carboxamide CAS No. 6019-43-8

N-benzylquinoline-2-carboxamide

Cat. No.: B11998575
CAS No.: 6019-43-8
M. Wt: 262.30 g/mol
InChI Key: NCPJAGWUFAKUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylquinoline-2-carboxamide is a compound belonging to the quinoline family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with benzylamine. This reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzylquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

N-benzylquinoline-2-carboxamide can be compared with other quinoline derivatives such as:

  • N-phenylquinoline-2-carboxamide
  • N-benzylquinoxaline-2-carboxamide
  • N-cyclohexylquinoline-2-carboxamide

These compounds share similar structural features but differ in their pharmacological activities and specific applications. For example, N-benzylquinoxaline-2-carboxamide has shown significant antimycobacterial activity, while N-cyclohexylquinoline-2-carboxamide has demonstrated higher activity against certain mycobacterial species .

Properties

CAS No.

6019-43-8

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-benzylquinoline-2-carboxamide

InChI

InChI=1S/C17H14N2O/c20-17(18-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,18,20)

InChI Key

NCPJAGWUFAKUJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.